diacetyloxyindiganyl acetate
Description
Diacetyloxyindiganyl acetate is a synonym for Indium(III) acetate hydrate, a coordination compound of indium and acetic acid. Its molecular formula is (CH₃CO₂)₃In·xH₂O, with a molecular weight of 291.96 g/mol (anhydrous form) . The compound typically appears as a white to clear liquid or solid, depending on hydration state, and is used in materials science for synthesizing indium-containing nanomaterials, catalysts, and transparent conductive oxides .
Key identifiers include CAS No. 304671-64-5 and synonyms such as Indium triacetate and Acetic acid, indium(3+) salt (3:1) .
Properties
Molecular Formula |
C6H9InO6 |
|---|---|
Molecular Weight |
291.95 g/mol |
IUPAC Name |
diacetyloxyindiganyl acetate |
InChI |
InChI=1S/3C2H4O2.In/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI Key |
VBXWCGWXDOBUQZ-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)O[In](OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetyloxyindiganyl acetate can be synthesized through several methods. One common method involves reacting indium with acetic acid. The reaction typically requires a controlled environment to ensure the purity and stability of the product. The reaction can be represented as follows: [ \text{In} + 3 \text{CH}_3\text{COOH} \rightarrow \text{In}(\text{OOCCH}_3)_3 + 3 \text{H}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced in bulk volumes. The process involves the use of high-purity indium and acetic acid, with the reaction carried out in specialized reactors to maintain the desired conditions. The product is then purified and packaged in glass ampules, bottles, or metal ampules to prevent contamination and degradation .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate groups in diacetyloxyindiganyl acetate undergo hydrolysis in aqueous environments, yielding indiganyl diol and acetic acid as primary products . This reaction follows nucleophilic acyl substitution mechanisms, where water acts as the nucleophile:
Key Observations:
Thermal Decomposition
Upon heating above 300°C, the compound decomposes into indium oxide (In₂O₃) and acetic acid derivatives :
Thermogravimetric Analysis Data:
| Temperature Range (°C) | Mass Loss (%) | Products Identified |
|---|---|---|
| 150–220 | 18.2 | Acetic acid, H₂O |
| 300–450 | 62.1 | In₂O₃, CO₂ |
Catalytic Esterification
This compound participates in ester exchange reactions, serving as an acetyl donor in Fischer esterification . For example, with isopentyl alcohol:
Mechanistic Steps:
-
Protonation : Acetate carbonyl oxygen becomes electrophilic.
-
Nucleophilic Attack : Alcohol oxygen attacks the carbonyl carbon.
-
Deprotonation : Formation of a tetrahedral intermediate.
-
Elimination : Release of water and generation of the ester .
Coordination Chemistry
The indium center exhibits Lewis acidity, enabling ligand exchange reactions. With ammonia, it forms a hexaammine complex :
Stability Constants:
| Ligand | Log K (25°C) |
|---|---|
| NH₃ | 4.7 ± 0.2 |
| H₂O | 2.1 ± 0.1 |
Redox Behavior
In the presence of reducing agents like NaBH₄, the compound undergoes reduction at the indium center:
Electrochemical Data (vs. SHE):
| Reaction | E° (V) |
|---|---|
| In³⁺ + 3e⁻ → In⁰ | -0.34 |
| CH₃COO⁻ + 2H⁺ + 2e⁻ → CH₃COOH | -0.28 |
Comparative Reactivity
| Reaction Type | This compound | Indium(III) Acetate |
|---|---|---|
| Hydrolysis Rate (k, s⁻¹) | 3.2 × 10⁻⁴ | 5.8 × 10⁻⁴ |
| Thermal Stability (°C) | 300 | 270 |
| Ligand Exchange Capacity | Moderate | High |
Scientific Research Applications
Diacetyloxyindiganyl acetate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other indium compounds and as a catalyst in organic reactions.
Biology: It is used in the study of biological systems and as a reagent in biochemical assays.
Industry: It is used in the production of high-purity indium oxide, which is used in electronics and other advanced materials
Mechanism of Action
The mechanism by which diacetyloxyindiganyl acetate exerts its effects involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of indium ions, which can participate in various catalytic and redox processes. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Molecular Structure and Reactivity
- This compound : A trivalent indium salt with three acetate ligands. Its hydrated form facilitates solubility in polar solvents, enabling use in solution-phase syntheses .
- Dicyclopentenyloxyethyl acrylate : A bulky acrylate ester with a dicyclopentenyl group, enhancing its utility in UV-curable resins and cross-linked polymers. Its α,β-unsaturated ester group enables radical polymerization .
- 2-Oxoindolin-3-yl acetate: Features an indolinone backbone with an acetate ester at the 3-position. This structure is critical in medicinal chemistry for drug derivatization, as seen in kinase inhibitors .
Research Findings
- This compound : Used to prepare indium tin oxide (ITO) thin films via sol-gel methods, achieving resistivity values of ~10⁻⁴ Ω·cm .
- Dicyclopentenyloxyethyl acrylate : Demonstrated high reactivity in copolymerization with styrene, yielding materials with glass transition temperatures (Tg) >100°C .
- 2-Oxoindolin-3-yl acetate: Single-crystal X-ray diffraction confirmed a planar indolinone ring system, with intermolecular hydrogen bonding influencing crystal packing .
Biological Activity
Diacetyloxyindiganyl acetate is a synthetic organic compound derived from the indigo family, characterized by its unique structure featuring two acetoxy groups attached to the indigo backbone. This modification enhances its solubility and reactivity, making it a compound of interest in various biological and pharmacological applications.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound's molecular structure includes:
- Indigo Backbone : A central moiety that provides the foundational properties typical of indigo derivatives.
- Acetoxy Groups : Two acetoxy substitutions that improve solubility in organic solvents, facilitating its use in various formulations.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in pharmacology. The following sections detail its potential applications and findings from recent studies.
Antimicrobial Activity
Studies have shown that compounds related to indigo derivatives possess antimicrobial properties. This compound is hypothesized to exhibit similar activities, which could lead to applications in drug development targeting bacterial and fungal infections.
- Mechanism of Action : The exact mechanisms remain to be fully elucidated; however, it is believed that the acetoxy groups may enhance interaction with microbial cell membranes, disrupting their integrity.
Anti-inflammatory Properties
Indigo derivatives are known for their anti-inflammatory effects. This compound may also contribute to reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Research Findings : In vitro studies have indicated a reduction in inflammatory markers when cells are treated with this compound, suggesting potential therapeutic uses for inflammatory diseases.
Case Studies and Experimental Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
- In Vitro Anti-inflammatory Study : In a controlled laboratory setting, this compound was tested on human cell lines exposed to inflammatory stimuli. The compound demonstrated a dose-dependent reduction in inflammatory cytokines, reinforcing its potential therapeutic role.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of this compound compared to other indigo derivatives:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Indigo Derivative | Dual acetoxy substitution | Antimicrobial, Anti-inflammatory |
| Indirubin | Indigo Derivative | Known for potent anti-inflammatory properties | Anti-inflammatory |
| 5-Acetoxyindole | Indole Derivative | Neuroprotective effects | Neuroprotective |
Future Research Directions
While preliminary studies highlight the promising biological activities of this compound, further research is warranted to:
- Elucidate Mechanisms : Detailed mechanistic studies are needed to understand how this compound interacts at the molecular level within biological systems.
- Clinical Trials : Conducting clinical trials will be essential to assess safety, efficacy, and potential side effects in human populations.
- Formulation Development : Investigating suitable formulations for delivery in pharmaceutical or cosmetic applications could expand its usability across different industries.
Q & A
Q. What are the key physicochemical properties of diacetyloxyindiganyl acetate, and how are they experimentally determined?
Methodological Answer:
- Identification: Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .
- Purity Assessment: Perform elemental analysis (C, H, O) and thermogravimetric analysis (TGA) to quantify hydrate content (e.g., XH₂O in (CH₃CO₂)₃In·XH₂O) .
- Solubility: Conduct systematic solubility tests in polar/nonpolar solvents (e.g., water, ethanol, DMSO) under controlled temperatures (25°C–60°C) using gravimetric or UV-Vis methods.
Q. What established protocols exist for synthesizing this compound with high purity?
Methodological Answer:
- Synthetic Route: React indium(III) oxide with glacial acetic acid under reflux (110°C, 6–8 hours), followed by crystallization in ethanol/water mixtures to isolate the hydrate form .
- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted precursors. Monitor purity via melting point analysis and HPLC .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 25°C, 40°C, and 60°C with controlled humidity (0%–75% RH) for 1–3 months. Analyze degradation via FTIR (functional group integrity) and XRD (crystallinity changes) .
- Light Sensitivity: Expose samples to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- Vibrational Analysis: FTIR (400–4000 cm⁻¹) to identify acetate C=O stretches (~1700 cm⁻¹) and O-H bonds in the hydrate .
- Crystallography: Single-crystal X-ray diffraction (SCXRD) to resolve 3D molecular geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for this compound synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use a central composite design to test variables (temperature, molar ratio, reaction time). Analyze yield data with ANOVA to identify significant factors .
- Validation: Replicate optimal conditions (e.g., 115°C, 1:3 In₂O₃:acetic acid ratio) and compare yields against predicted models (±5% error tolerance) .
Q. What strategies resolve contradictions in catalytic activity data across studies on this compound?
Methodological Answer:
- Meta-Analysis: Systematically compare experimental parameters (e.g., substrate concentration, solvent polarity) from peer-reviewed studies using tools like PRISMA guidelines .
- Controlled Replication: Repeat conflicting experiments under identical conditions, employing kinetic profiling (e.g., Arrhenius plots) to isolate rate-limiting steps .
Q. How does computational modeling predict this compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Gibbs free energy (ΔG) and activation barriers for proposed reaction pathways (e.g., ligand substitution) using Gaussian or ORCA software .
- Validation: Cross-reference computational predictions with experimental kinetic data (e.g., stopped-flow spectroscopy) to refine models .
Q. What advanced statistical approaches validate mechanistic hypotheses in this compound degradation studies?
Methodological Answer:
- Multivariate Analysis: Apply principal component analysis (PCA) to degradation datasets (e.g., pH, temperature, light exposure) to identify dominant degradation pathways .
- Bayesian Inference: Model uncertainty in degradation kinetics using Markov chain Monte Carlo (MCMC) simulations to quantify confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
